molecular formula C22H21NO6 B12190455 methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

Cat. No.: B12190455
M. Wt: 395.4 g/mol
InChI Key: VLTZPGACPVAGIS-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is a common structural feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to a series of reactions to introduce the propanoyl and amino groups. The final step involves esterification to form the methyl ester.

    Preparation of 7-methoxy-4-methylcoumarin: This can be achieved by reacting 4-methylumbelliferone with methanol in the presence of an acid catalyst.

    Introduction of the propanoyl group: This step involves the reaction of 7-methoxy-4-methylcoumarin with propanoyl chloride in the presence of a base such as pyridine.

    Amination: The propanoyl derivative is then reacted with an amine, such as aniline, to introduce the amino group.

    Esterification: The final step involves the reaction of the amine derivative with methyl chloroformate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used in studies investigating the mechanisms of action of coumarin derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-methylumbelliferone: Another coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that also contains a coumarin moiety.

Uniqueness

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. The combination of the chromen-2-one moiety with the propanoyl and amino groups enhances its potential as a multifunctional agent in medicinal chemistry.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H21NO6/c1-13-10-21(25)29-19-12-18(27-2)14(11-16(13)19)8-9-20(24)23-17-7-5-4-6-15(17)22(26)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)

InChI Key

VLTZPGACPVAGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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